molecular formula C19H21N3OS B2437696 N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide CAS No. 1117813-41-8

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide

Cat. No. B2437696
CAS RN: 1117813-41-8
M. Wt: 339.46
InChI Key: KGEKYBMKPAOIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide, also known as ML277, is a small molecule inhibitor of the K_v7.1 potassium channel. It was first discovered in 2012 by a team of researchers from the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism Of Action

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide binds to the pore region of the K_v7.1 potassium channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has also been shown to have effects on other physiological systems. For example, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its selectivity for the K_v7.1 potassium channel, which minimizes off-target effects. However, one limitation of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the K_v7.1 potassium channel. Another area of interest is the investigation of the effects of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide on other potassium channels and ion channels in general. Additionally, the therapeutic potential of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide for other diseases, such as cancer and inflammation, warrants further investigation.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This compound is then reacted with 2-chloroquinoline to form N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)propanamide, which is subsequently converted to N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide through a series of reactions involving various reagents and solvents.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to be a potent and selective inhibitor of the K_v7.1 potassium channel, which is involved in the regulation of cardiac repolarization. As such, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias, such as long QT syndrome.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKYBMKPAOIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.